![molecular formula C20H24N6 B6432275 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine CAS No. 2640881-03-2](/img/structure/B6432275.png)
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine
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Overview
Description
The compound “3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel nitrogen-rich energetic material, namely 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole, was synthesized via a one-step reaction from commercially available reagents .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various techniques such as 1H, 13C NMR, and infrared spectroscopies as well as elementary analysis. Single-crystal X-ray diffraction was employed for characterizing their crystal structures .Chemical Reactions Analysis
Mechanistic studies of similar compounds revealed that they induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin via a consistent way with colchicine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole and its supramolecular assembly energetic materials exhibit great thermal stability (Td: 280–358 °C), suggesting that they are also heat-resistant energetic materials .Scientific Research Applications
- Researchers have explored the use of this compound in Rh(III)-catalyzed C–H functionalization . Specifically, it serves as a substrate for the synthesis of C–H alkenylation products or indazole derivatives using internal alkynes as reagents .
- Antidiabetic Agents : 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, an intermediate derived from this compound, is used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These compounds act as selective and orally active dipeptidylpeptidase 4 (DPP-4) inhibitors, potentially aiding in diabetes management .
- Antibacterial and Antifungal Properties : Some derivatives of this compound exhibit broad-spectrum antibacterial activity, while others are potent antifungal agents . These findings highlight its potential in combating infectious diseases.
- Thermally Robust Energetic Compounds : Researchers have identified this compound as part of a class of thermally robust energetic materials. These substances are insensitive and may find applications as metal-free detonating agents .
Catalysis and Organic Synthesis
Medicinal Chemistry
Materials Science and Energetic Materials
Mechanism of Action
Target of Action
A structurally similar compound, 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine, is used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are known to be selective and orally active dipeptidylpeptidase 4 inhibitors , which are used as antidiabetic agents .
Mode of Action
Based on the information about the structurally similar compound, it can be inferred that the compound might interact with its targets (possibly dipeptidylpeptidase 4) to inhibit their activity . This inhibition could lead to an increase in the levels of incretin hormones, which can inhibit glucagon release, stimulate insulin secretion, and decrease blood glucose levels .
Biochemical Pathways
If the compound acts as a dipeptidylpeptidase 4 inhibitor like its structurally similar compound , it could affect the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are involved in regulating insulin secretion. Inhibition of dipeptidylpeptidase 4 prevents the degradation of these hormones, leading to increased insulin secretion and decreased blood glucose levels .
Pharmacokinetics
The structurally similar compound, 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine, is slightly soluble in dmso and methanol . This suggests that the compound might have similar solubility properties, which could affect its absorption and distribution in the body.
Result of Action
If the compound acts as a dipeptidylpeptidase 4 inhibitor, it could lead to an increase in the levels of incretin hormones, resulting in increased insulin secretion and decreased blood glucose levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-17-9-12-26(23-17)20-8-7-19(21-22-20)25-15-13-24(14-16-25)11-10-18-5-3-2-4-6-18/h2-9,12H,10-11,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKPLNBGGWTBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine |
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